

3-Chlorooxolane-2,5-dione CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Chlorooxolane-2,5-dione

Cat. No.: B072987

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In-Depth Technical Guide to 3-Chlorooxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Chlorooxolane-2,5-dione**, a reactive chemical intermediate with significant potential in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, synthesis protocols, and reactivity, with a particular focus on its applications as a building block for novel bioactive molecules. Spectroscopic data and safety information are also provided to ensure safe handling and accurate characterization.

Chemical Identity and Properties

3-Chlorooxolane-2,5-dione is systematically known as 3-chlorofuran-2,5-dione and is also commonly referred to as chloromaleic anhydride. It is a chlorinated derivative of maleic anhydride.

Property	Value	Reference
CAS Number	96-02-6	[1]
Molecular Formula	C ₄ HClO ₃	[1]
Molecular Weight	132.50 g/mol	[1]
Appearance	Low melting solid	
Melting Point	33 °C	
Boiling Point	196 °C at 760 mmHg	
Density	1.62 g/cm ³	

Spectroscopic Data

Accurate identification of **3-Chlorooxolane-2,5-dione** can be achieved through various spectroscopic techniques.

Technique	Data Reference
¹ H NMR	[Link to Spectrum]
¹³ C NMR	[Link to Spectrum][2]
Infrared (IR) Spectroscopy	[Link to Spectrum][3]
Mass Spectrometry (MS)	[Link to Spectrum]

Synthesis of 3-Chlorooxolane-2,5-dione

A common method for the preparation of **3-Chlorooxolane-2,5-dione** involves the chlorination of maleic anhydride followed by dehydrochlorination.

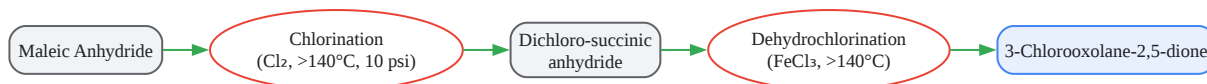
Experimental Protocol: Two-Step Synthesis from Maleic Anhydride

Step 1: Chlorination of Maleic Anhydride to Dichloro-succinic anhydride

- In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, melt maleic anhydride.
- Introduce gaseous chlorine into the molten maleic anhydride at a temperature exceeding 140 °C.
- Maintain the reaction under a pressure of 10 pounds per square inch gauge.
- The reaction proceeds to form dichloro-succinic anhydride.
- Purify the intermediate product by distillation under reduced pressure (e.g., 2 to 10 mm total pressure).

Step 2: Dehydrochlorination of Dichloro-succinic anhydride

- Heat the purified dichloro-succinic anhydride to a temperature of at least 140 °C.
- Introduce a catalyst, such as ferric chloride, to facilitate the dehydrochlorination.
- The reaction yields monochloro-maleic anhydride (**3-Chlorooxolane-2,5-dione**) with the evolution of hydrogen chloride gas.
- Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS).
- Upon completion, the product can be purified by distillation.



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Synthesis of **3-Chlorooxolane-2,5-dione**.

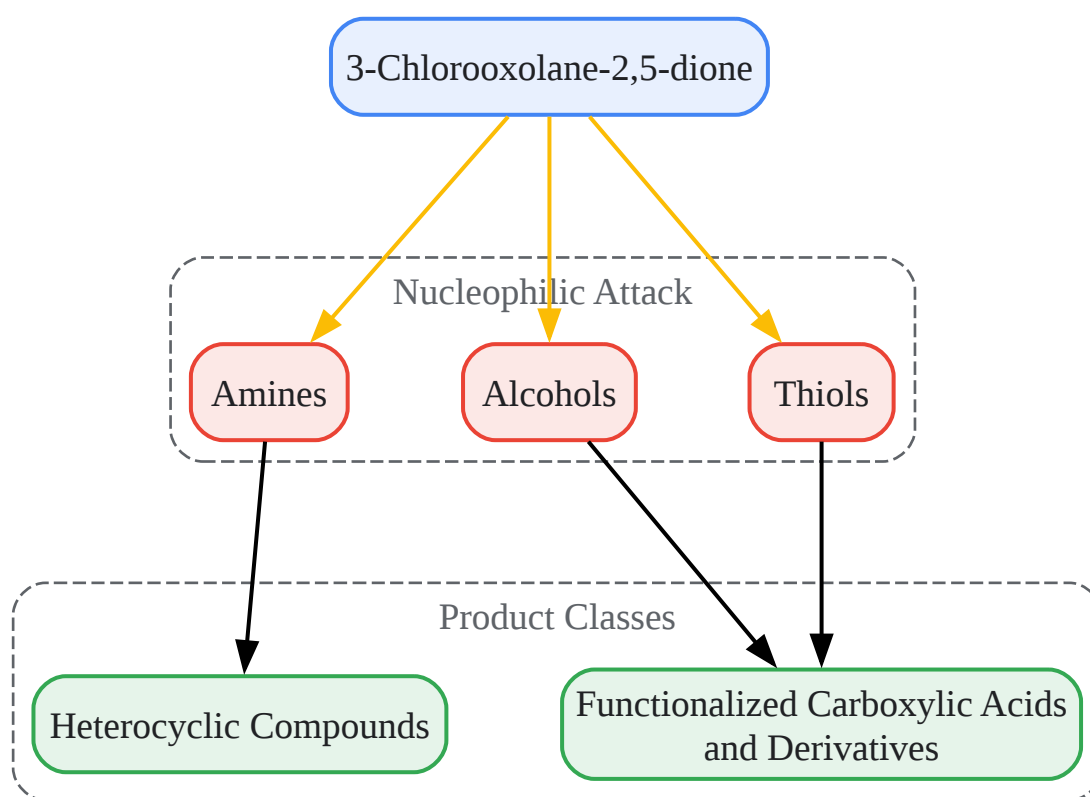
Reactivity and Applications in Organic Synthesis

3-Chlorooxolane-2,5-dione is a versatile building block in organic synthesis due to its reactive nature. The presence of the anhydride group, the double bond, and the chlorine atom allows for

a variety of chemical transformations. It is particularly susceptible to nucleophilic attack.

Reaction with Nucleophiles:

The compound readily reacts with various nucleophiles, including amines, alcohols, and thiols. These reactions can proceed via addition to the double bond or by substitution of the chloro group, leading to a diverse range of functionalized products. This reactivity is crucial for the synthesis of heterocyclic compounds and other complex organic molecules. The 2(5H)-furanone skeleton, which can be derived from this compound, is a common pharmacophore in many natural products and drugs.[1]



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Reactivity with various nucleophiles.

Biological Activity and Drug Development Potential

Derivatives of **3-Chlorooxolane-2,5-dione** have shown promising biological activities, making this scaffold attractive for drug discovery programs.

Anticancer Activity:

Several studies have explored the anticancer potential of compounds synthesized from 2(5H)-furanone derivatives. For instance, certain hydrazone derivatives have demonstrated moderate cytotoxicity against human cancer cell lines such as MCF-7 (breast), U87 (glioblastoma), and A549 (lung), with IC₅₀ values in the micromolar range.[4]

Antimicrobial Activity:

The 2(5H)-furanone core is present in various natural and synthetic compounds with antimicrobial properties. Derivatives have shown efficacy against bacteria such as *Salmonella typhimurium* and *Bacillus subtilis*, inhibiting both growth and biofilm formation.[1]

Biological Activity	Target Organism/Cell Line	Observed Effect	Reference
Anticancer	MCF-7, U87, A549	Moderate cytotoxicity (IC ₅₀ ~14.35 µM for some derivatives)	[4]
Antibacterial	<i>Salmonella typhimurium</i>	Growth inhibition	[1]
Antibacterial	<i>Bacillus subtilis</i>	Growth and biofilm inhibition	[1]

Safety Information

3-Chlorooxolane-2,5-dione is a reactive and corrosive substance that should be handled with appropriate safety precautions.

- **Hazards:** Harmful if swallowed. Toxic in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction.
- **Handling:** Use only in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

Conclusion

3-Chlorooxolane-2,5-dione is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its high reactivity allows for the construction of complex molecular architectures, particularly those containing the 2(5H)-furanone scaffold, which is a key feature in numerous biologically active compounds. Further exploration of the chemistry of this compound is likely to lead to the discovery of new therapeutic agents and other valuable chemical entities. Researchers, scientists, and drug development professionals are encouraged to consider the potential of this building block in their synthetic and discovery endeavors, while adhering to strict safety protocols.

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